2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Description
2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide (CAS: 866153-17-5) is a thiazole-based amide derivative featuring a 3,4-dichlorophenyl substituent at the 4-position of the thiazole ring and a 2-chloropropanamide group at the 2-position. Its molecular formula is C₁₂H₉Cl₃N₂OS (molecular weight: 335.63), with a polar surface area of ~70 Ų, indicating moderate solubility and permeability characteristics.
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c1-6(13)11(18)17-12-16-10(5-19-12)7-2-3-8(14)9(15)4-7/h2-6H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBJYHZUSMJJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. The resulting thiazole intermediate is then further functionalized to introduce the chloro and dichlorophenyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to substitute the chlorine atoms, depending on the desired functional group.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of thiazole derivatives with biological targets.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
2-Chloro-N-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Propanamide (CAS: 1067652-95-2)
- Structural Difference : The phenyl ring at the 4-position of the thiazole has a single chlorine (4-chloro) instead of 3,4-dichloro.
- Physicochemical Properties :
- Implications : The absence of the 3-chloro substituent may reduce steric hindrance and alter binding affinity to biological targets like kinases or fungal enzymes.
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
- Structural Difference: Shorter acetamide chain (C2 vs.
- Synthesis: Prepared via coupling 3,4-dichlorophenylacetic acid with 2-aminothiazole using EDC/HCl and triethylamine .
Variations in the Amide Side Chain
2-Chloro-N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]-2-Phenylacetamide (CAS: 565191-95-9)
- Structural Difference : The propanamide chain is replaced with a 2-chloro-2-phenylacetamide group.
- Properties :
N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]Cyclopropanecarboxamide
- Structural Difference : Cyclopropanecarboxamide replaces the 2-chloropropanamide.
- Synthesis : Reacting 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine with cyclopropanecarbonyl chloride in THF/DIPEA .
- Implications : The rigid cyclopropane ring may enhance metabolic stability but reduce flexibility for target engagement .
Functional Group Modifications
3-Chloro-N-(4-(Dicyclopropylmethylene-Hydrazinyl)Thiazol-4-yl)Phenylpropanamide (3i)
- Structural Difference : Incorporates a dicyclopropylmethylene-hydrazinyl group on the thiazole ring.
- Activity : Demonstrated antifungal activity against Candida albicans (MIC: 8 μg/mL), attributed to the dicyclopropyl group enhancing membrane interaction .
N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]Methanesulfonamide (10)
Physicochemical and Pharmacokinetic Comparison
Biological Activity
The compound 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide , also known by its CAS number 924133-96-0, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer and antimicrobial activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 361.67 g/mol. The compound features a thiazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the 3,4-dichlorophenyl group in this compound is significant for enhancing its cytotoxic effects against various cancer cell lines.
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In vitro Studies :
- The compound demonstrated notable cytotoxicity against human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia), with IC50 values lower than those of standard drugs like doxorubicin .
- Structure-activity relationship (SAR) analyses indicated that the incorporation of electron-withdrawing groups, such as chlorine atoms on the phenyl ring, significantly increases antiproliferative activity .
- Mechanism of Action :
Antimicrobial Activity
The thiazole moiety is also associated with antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.
- Antifungal Activity :
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Antibacterial Activity :
- Preliminary tests have shown that thiazole derivatives can exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized but suggests a promising avenue for further research.
Case Studies
Several case studies have explored the biological activity of thiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
